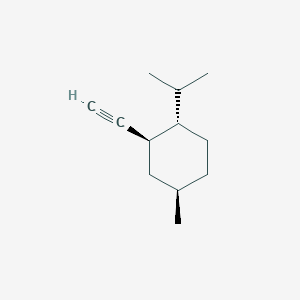
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) is a chemical compound that belongs to the family of alkynes. It is commonly known as 2-ethynyl-4-methyl-1-(1-methylethyl)cyclohexane or EMCH. This compound has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
科学的研究の応用
EMCH has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. EMCH has also been shown to have antitumor activity, suggesting that it may have potential as an anticancer agent. Additionally, EMCH has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of EMCH is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. EMCH may also work by inhibiting the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
生化学的および生理学的効果
EMCH has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. EMCH has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, EMCH has been shown to protect against oxidative stress and inflammation in the brain, suggesting that it may have potential as a neuroprotective agent.
実験室実験の利点と制限
EMCH has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when synthesized using the most common method. Additionally, it has been shown to have a number of potential applications in scientific research. However, there are also limitations to the use of EMCH in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over a long period of time. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on EMCH. One area of research is the development of new synthetic methods for EMCH that are more efficient and have higher yields. Another area of research is the development of new applications for EMCH in scientific research, particularly in the fields of pharmacology and biochemistry. Additionally, more research is needed to fully understand the mechanism of action of EMCH and its potential as a neuroprotective agent. Finally, more research is needed to determine the safety and efficacy of EMCH in humans, particularly in the treatment of pain, inflammation, and cancer.
合成法
EMCH can be synthesized using a variety of methods. The most common method involves the reaction of 2-bromo-4-methyl-1-(1-methylethyl)cyclohexene with acetylene in the presence of a palladium catalyst. This method yields EMCH with a purity of up to 99%.
特性
CAS番号 |
178243-92-0 |
|---|---|
製品名 |
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) |
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC名 |
(1S,2R,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H20/c1-5-11-8-10(4)6-7-12(11)9(2)3/h1,9-12H,6-8H2,2-4H3/t10-,11-,12+/m1/s1 |
InChIキー |
XXWOLVVWZBJZHM-UTUOFQBUSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C#C)C(C)C |
SMILES |
CC1CCC(C(C1)C#C)C(C)C |
正規SMILES |
CC1CCC(C(C1)C#C)C(C)C |
同義語 |
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



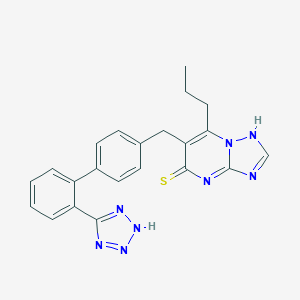
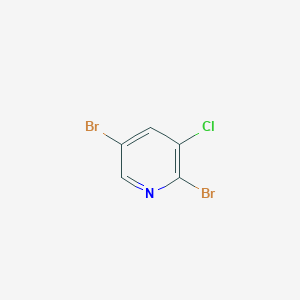
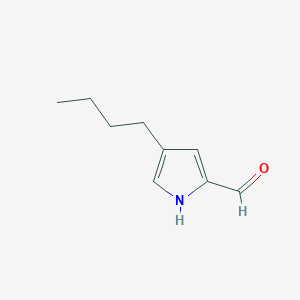
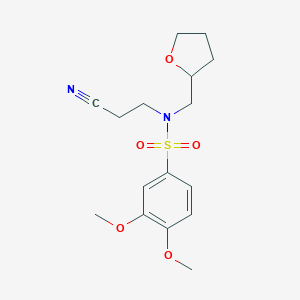
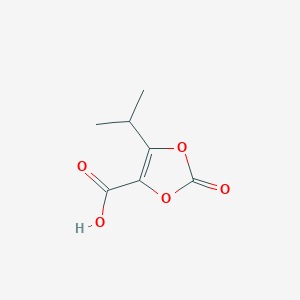
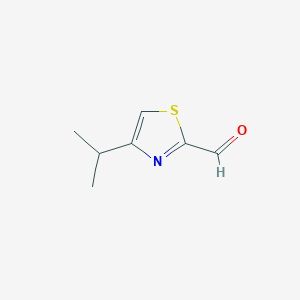
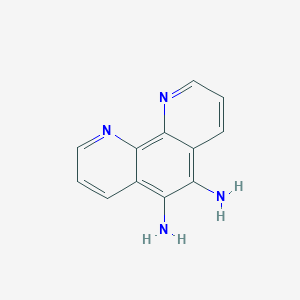
![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)
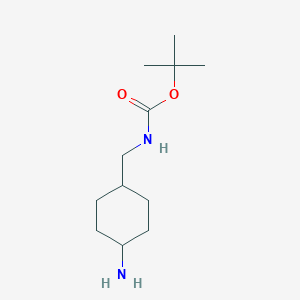
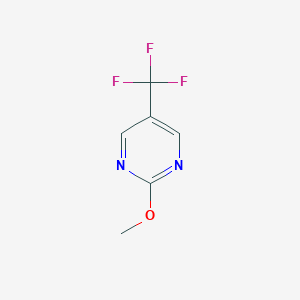
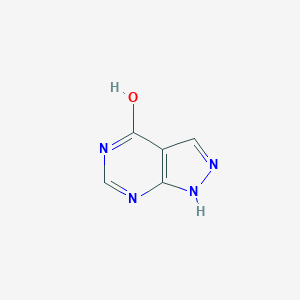
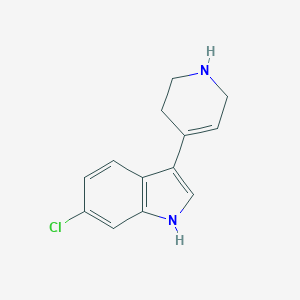
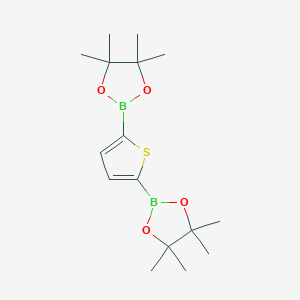
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)